Norkhellol Norkhellol Norkhellol is a natural product found in Actaea elata and Actaea cimicifuga with data available.
Brand Name: Vulcanchem
CAS No.: 4439-68-3
VCID: VC0020927
InChI: InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2
SMILES: C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O
Molecular Formula: C12H8O5
Molecular Weight: 232.191

Norkhellol

CAS No.: 4439-68-3

Cat. No.: VC0020927

Molecular Formula: C12H8O5

Molecular Weight: 232.191

* For research use only. Not for human or veterinary use.

Norkhellol - 4439-68-3

Specification

CAS No. 4439-68-3
Molecular Formula C12H8O5
Molecular Weight 232.191
IUPAC Name 4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one
Standard InChI InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2
Standard InChI Key JSTOHOJGIQJEGF-UHFFFAOYSA-N
SMILES C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O
Appearance Yellow powder

Introduction

Chemical Structure and Properties

Norkhellol is identified by the CAS number 4439-68-3 and possesses the molecular formula C₁₂H₈O₅ with a molecular weight of 232.19 g/mol. Its IUPAC name is 4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one . From a structural perspective, Norkhellol is characterized as a furochromone derivative with distinctive functional groups at specific positions, notably a hydroxyl group at position C-4 and a hydroxymethyl group at position C-7.

The compound's chemical structure can be represented by multiple notations, which are essential for database searches and chemical identification:

PropertyValue
Canonical SMILESC1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O
InChIInChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2
InChIKeyJSTOHOJGIQJEGF-UHFFFAOYSA-N
XLogP3-AA1.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Exact Mass232.03717335 Da

Physically, Norkhellol typically exists as a yellow powder at room temperature and exhibits moderate solubility in organic solvents such as DMSO .

Natural Sources and Isolation

Norkhellol has been identified in several plant species, particularly within the Ranunculaceae family. The compound can be isolated from various plant parts across different species:

Plant Sources

Several studies have reported the presence of Norkhellol in different plant species:

Plant SpeciesPlant PartReference
Cimicifuga foetidaRoot
Cimicifuga heracleifoliaRoot
Eranthis pinnatifidaLeaves and Stems
Actaea elataNot specified
Actaea cimicifugaNot specified

Biological Activities

Norkhellol has demonstrated several biological activities that have sparked interest in its potential therapeutic applications. The major documented activities include:

Melanin Biosynthesis Inhibition

One of the primary biological activities of Norkhellol is its inhibitory effect on melanin biosynthesis. Studies have evaluated this compound using B16 melanoma cells, where it exhibited significant inhibition of melanin formation at specific concentrations. The observed inhibition rates suggest potential applications in hyperpigmentation treatments, although the compound does exhibit some cytotoxicity at higher concentrations.

Research Applications

Pharmaceutical Research

Norkhellol has several applications in pharmaceutical research:

  • Reference standard in chemical analyses and studies

  • Investigation of biological activities, particularly its effects on cellular processes

  • Exploration of potential therapeutic properties and possible role in drug development

The compound's inhibitory effect on melanin biosynthesis makes it particularly interesting for dermatological applications, potentially in treatments for hyperpigmentation disorders or cosmetic products targeting skin lightening.

Phytochemical Studies

Norkhellol serves as an important chemical marker in taxonomic and phytochemical studies of plants within the Ranunculaceae family, particularly Cimicifuga and Eranthis species. Its presence has been documented in systematic analyses of chemical constituents from these plant genera .

In research on Eranthis longistipitata, Norkhellol was identified as one of the compounds contributing to the plant's bioactive profile . Similarly, in studies of Cimicifugae Rhizoma (CR), it was investigated as part of the effector material basis for treating acute pneumonia .

Comparison with Similar Compounds

Norkhellol belongs to the furochromone class of compounds and shares structural similarities with several related natural products. The structural relationships and biological activity comparisons provide insights into structure-activity relationships.

Structural Relatives

Several structurally related compounds have been identified in the same plant sources:

CompoundStructural Relationship to NorkhellolSource
KhellolDiffers by having a methoxy group at position C-4 instead of a hydroxyl groupEranthis pinnatifida
NorammiolHas an additional methoxy group at position C-9Eranthis pinnatifida
CimifuginContains additional structural elements including a 2-hydroxypropan-2-yl groupMultiple Eranthis species
NorcimifuginSimilar to Cimifugin but with a hydroxyl group at position C-4Eranthis pinnatifida

Comparison of Biological Activities

The biological activities of these structurally related compounds vary:

  • While Norkhellol shows limited cytotoxicity against breast cancer cell lines, some of its relatives, particularly those with additional functional groups, exhibit more potent anticancer effects

  • Cimifugin, a compound related to Norkhellol, has been identified as one of the effector components of Cimicifugae Rhizoma with activity against acute pneumonia. It inhibits the expression of inflammatory factors and demonstrates significant anti-inflammatory properties

Analytical Methods for Identification and Quantification

Chromatographic Analysis

Norkhellol can be analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Utilized for both qualitative and quantitative analysis

  • Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): Provides accurate mass measurements and structural information

In a study of Eranthis longistipitata, UPLC-TOF-MS analysis identified Norkhellol with the following parameters:

Formula[M-H]⁻Calculated MassMeasured MassDelta (ppm)Fragment IonsRetention Time (min)
C₁₂H₈O₅[M-H]⁻231.0299231.030482.5203.0350[C₁₁H₇O₄]⁻, 187.0037[C₁₀H₃O₄]⁻, 185.0244[C₁₁H₅O₃], 161.0244[C₉H₅O₃]⁻, 149.0244[C₈H₅O₃]⁻13.64

This analytical profile provides a reliable fingerprint for Norkhellol identification in complex plant extracts .

Spectroscopic Methods

Spectroscopic techniques are essential for structural confirmation and purity assessment of Norkhellol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed structural information

  • Infrared (IR) Spectroscopy: Identifies functional groups

  • UV-Visible Spectroscopy: Characterizes the chromophore system of the furochromone structure

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